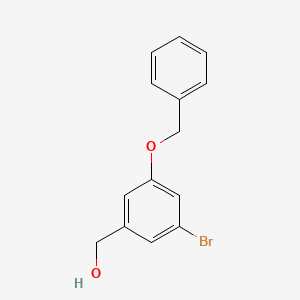

3-Benzyloxy-5-bromobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQMNNRLHALBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-Benzyloxy-5-bromobenzyl Alcohol

[1]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 3-Benzyloxy-5-bromobenzyl alcohol , a critical intermediate in the synthesis of pharmaceutical actives (often kinase inhibitors and receptor modulators).[1] Due to the specific lipophilic/hydrophilic balance introduced by the benzyloxy ether and bromine substituent, this compound exhibits distinct solubility behaviors that differ from simple benzyl alcohols.[1]

This document details the theoretical solubility parameters, predicted solvent compatibility, and a validated Standard Operating Procedure (SOP) for quantitative solubility determination. It is designed to assist process chemists in selecting optimal media for reaction, extraction, and purification workflows.[1]

Structural Analysis & Theoretical Solubility

To understand the solubility profile of this compound, one must deconstruct its molecular architecture.[1] The molecule is an amphiphile with a dominant lipophilic domain.[1]

Molecular Deconstruction[1]

-

Hydrophilic Head: The hydroxymethyl group (-CH₂OH) acts as a hydrogen bond donor and acceptor.[1] This provides limited interaction with polar protic solvents.[1][2]

-

Lipophilic Domain: The core benzene ring, substituted with a heavy bromine atom and a bulky benzyloxy group (-OCH₂Ph), creates a significant hydrophobic footprint.[1]

-

Electronic Effect: The bromine atom (electron-withdrawing) and the ether linkage increase the polarizability of the molecule, enhancing solubility in chlorinated and aromatic solvents via

stacking and halogen bonding.[1]

Visualization of Solubility Determinants

Figure 1: Structural determinants of solubility.[1] The bulky lipophilic domain dominates the thermodynamic interactions, driving the compound toward organic solvents over aqueous media.[1]

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) for structurally analogous compounds (e.g., 3-bromobenzyl alcohol and 3-benzyloxybenzyl alcohol), the following solubility classifications are established.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Excellent match for polarizable halogenated aromatics.[1] Primary choice for extraction.[1] |

| Polar Aprotic | THF, DMF, DMSO, Acetone | High (>50 mg/mL) | Strong dipole interactions solubilize the alcohol while accommodating the aromatic bulk.[1] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Good balance of polarity; standard solvent for silica gel chromatography of this compound.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Soluble due to H-bonding, but limited by the hydrophobic benzyloxy tail.[1] Heating often required for high concentrations.[1] |

| Aromatics | Toluene, Benzene | Moderate to High | |

| Alkanes | Hexane, Heptane, Pentane | Low (<1 mg/mL) | Lack of polarity prevents solvation of the hydroxyl group.[1] Used as an anti-solvent.[1] |

| Aqueous | Water, PBS Buffer | Insoluble | Hydrophobic effect of the benzyloxy/bromo groups overwhelms the single hydroxyl group.[1] |

Experimental Protocol: Quantitative Solubility Determination

Since batch-to-batch polymorphism can affect dissolution rates, exact values should be determined empirically.[1] The following Saturation Shake-Flask Method is the gold standard for generating regulatory-grade solubility data.

Materials Required[1]

-

Compound: this compound (Solid/Oil).[1]

-

Solvents: HPLC Grade (DCM, MeOH, Toluene, Water).[1]

-

Equipment: Orbital shaker (temp. controlled), 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.[1]

Step-by-Step Workflow

-

Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.[1]

-

Observation:

-

Equilibration: Place vial in an orbital shaker at 25°C for 24 hours. Ensure excess solid is always present (add more if it all dissolves).[1]

-

Sampling:

-

Quantification (Gravimetric Method):

Workflow Diagram

Figure 2: Standard Operating Procedure for solubility determination.

Applications in Synthesis & Purification[1]

Understanding the solubility profile allows for the rational design of reaction and purification steps.[1]

Reaction Solvent Selection

For nucleophilic substitutions or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) involving this intermediate:

-

Recommended: THF or Dioxane .[1] These dissolve the compound completely and are compatible with boronic acids/esters often used with the bromine handle.[1]

-

Alternative: DMF is excellent for SN2 reactions but difficult to remove.[1]

Purification Strategy (Recrystallization)

The "Moderate" solubility in alcohols and "Low" solubility in alkanes creates an ideal window for recrystallization.[1]

-

Solvent System: Ethanol/Hexane or Toluene/Heptane .[1]

-

Procedure: Dissolve the crude material in minimal hot Ethanol (or Toluene). Slowly add Hexane (or Heptane) until turbidity persists.[1] Cool to 4°C to induce crystallization.

Extraction (Work-up)[1]

References

-

ChemicalBook. (2023).[1] 3-Bromobenzyl alcohol Properties and Solubility Data.[1][3]Link[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Benzyl alcohol derivatives.[1]Link[1]

-

Organic Chemistry Portal. (2023). Synthesis and Purification of Benzyl Alcohols.[1][3][4][5][6]Link

-

CymitQuimica. (2023).[1] 3-Benzyloxybenzyl alcohol: Properties and Applications.[1]Link[1]

Sources

- 1. CAS 1700-30-7: 3-Benzyloxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. Benzyl alcohol | 100-51-6 [chemicalbook.com]

- 3. 3-Bromobenzyl alcohol | 15852-73-0 [chemicalbook.com]

- 4. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. DE1668646B1 - Method for purifying benzyl alcohol - Google Patents [patents.google.com]

Chemical stability of 3-Benzyloxy-5-bromobenzyl alcohol under ambient conditions

Topic: Chemical Stability of 3-Benzyloxy-5-bromobenzyl alcohol under Ambient Conditions Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary & Core Stability Verdict

This compound (CAS: 123926-59-0) exhibits moderate chemical stability under ambient conditions but is thermodynamically predisposed to oxidative degradation and photo-initiated radical decomposition.

While the aryl bromide moiety renders the aromatic ring relatively inert to electrophilic attack under standard storage, the benzylic alcohol and benzyl ether functionalities create a "dual-threat" profile. The compound is susceptible to auto-oxidation (forming the corresponding benzaldehyde and benzoic acid) and ether cleavage upon prolonged exposure to light or trace acidity.

Operational Directive: This compound should not be treated as a bench-stable reagent for long-term storage. It requires inert atmosphere handling (Argon/Nitrogen) and exclusion of light to maintain >98% purity over extended periods.

Structural Analysis & Degradation Mechanisms

To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores. The stability of this compound is governed by the interplay of three functional groups:

-

Primary Benzylic Alcohol (-CH₂OH): The primary site of instability. Benzylic C-H bonds are weaker (~85-90 kcal/mol) than standard alkyl C-H bonds, making them prime targets for Hydrogen Atom Transfer (HAT) mechanisms initiated by atmospheric oxygen or light.

-

Benzyl Ether (Bn-O-Ar): Generally stable to base, but sensitive to oxidative cleavage (e.g., via radical intermediates) and acidic hydrolysis.

-

Aryl Bromide (Ar-Br): The most stable component. Under ambient conditions, the C-Br bond is inert, though it poses a risk of photolytic homolysis under high-intensity UV exposure.

Dominant Degradation Pathways

The following Graphviz diagram details the mechanistic pathways for degradation. This visualizes why specific storage conditions are mandated.

Figure 1: Mechanistic degradation cascade. The primary vector is oxidative dehydrogenation to the aldehyde, followed by ether cleavage.

Self-Validating Stability Protocol

As a Senior Application Scientist, I advise against relying solely on vendor Certificates of Analysis (CoA) for compounds stored >3 months. You must implement a Self-Validating System to verify integrity before use in critical syntheses.

Rapid Stress Test (Forced Degradation)

Use this protocol to determine the specific sensitivity of your batch.

| Stress Condition | Protocol | Expected Outcome (if unstable) |

| Oxidative Stress | Dissolve 5mg in MeOH; add 10µL 30% H₂O₂; hold at RT for 2h. | Appearance of Aldehyde peak (M-2H). |

| Acid Hydrolysis | Dissolve 5mg in MeOH; add 10µL 1M HCl; hold at RT for 4h. | Cleavage of benzyl ether (Debenzylation).[1][2] |

| Photostability | Expose solid sample to ambient sunlight/UV for 24h (glass vial). | Yellowing/browning (Radical formation/polymerization). |

| Thermal Stress | Heat solid at 60°C for 4h (open vial). | Melt/Fusion or dimerization (check by TLC). |

Analytical Monitoring (HPLC/NMR)

-

¹H NMR Marker: Monitor the benzylic protons of the alcohol (-CH₂OH). In the parent compound, this typically appears as a doublet or singlet around δ 4.6–4.7 ppm .

-

Degradation Flag: Appearance of a distinct aldehyde proton singlet at δ 9.8–10.0 ppm indicates oxidation.

-

-

HPLC: Use a standard C18 column with a Gradient of Water/Acetonitrile (0.1% Formic Acid). The aldehyde and acid degradants will be significantly less polar (aldehyde) or pH-dependent (acid) compared to the alcohol.

Operational SOP: Handling & Storage

To mitigate the pathways identified in Section 2, adopt the following Standard Operating Procedures (SOPs).

Storage Hierarchy

-

Gold Standard (Long-term >1 month): Store as a solid under Argon/Nitrogen atmosphere at -20°C . Desiccate to prevent moisture accumulation (hygroscopicity accelerates ether hydrolysis).

-

Working Standard (Short-term <1 week): Store at 2–8°C (Refrigerator) in a tightly sealed amber vial. Parafilm is insufficient; use a cap with a PTFE liner.

-

Prohibited: Do not store in solution (e.g., dissolved in DCM or Ethyl Acetate) on the benchtop. Dissolved oxygen accelerates auto-oxidation by orders of magnitude compared to the solid state.

Handling Workflow

The following workflow ensures data integrity during experimental setup.

Figure 2: Recommended handling workflow to minimize moisture uptake and oxidative stress.

References

-

ChemScene. (n.d.). This compound (CAS 123926-59-0) Product Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 3-Bromobenzyl alcohol - Gas Phase Oxidation Data. NIST Chemistry WebBook.[3] Retrieved from

-

Buenconsejo, R. S., et al. (2025).[4] Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics. Retrieved from

-

Organic Chemistry Portal. (n.d.). Protecting Groups: Benzyl Ethers. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Bromobenzyl alcohol. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzyloxy-5-bromobenzyl alcohol

Introduction

3-Benzyloxy-5-bromobenzyl alcohol is a valuable bifunctional building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. Its structure incorporates a protected phenol, a reactive benzyl alcohol moiety, and a bromine atom, which can be further functionalized through various cross-coupling reactions. This document provides a detailed, field-proven protocol for the efficient synthesis of this compound.

The presented strategy deviates from a direct, and often challenging, selective functionalization of 3,5-dibromobenzyl alcohol. Instead, we advocate for a more robust and regioselective approach starting from the commercially available 3-bromo-5-hydroxybenzyl alcohol [1]. This precursor allows for a straightforward and high-yielding benzylation of the phenolic hydroxyl group via the well-established Williamson ether synthesis, a reliable SN2 reaction[2][3]. This method ensures a single, well-defined product, circumventing the potential for isomeric mixtures and side reactions associated with direct C-Br bond activation.

Reaction Scheme

Figure 1: Overall reaction for the synthesis of this compound from 3-bromo-5-hydroxybenzyl alcohol and benzyl chloride.

Mechanism of the Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[2][3]. The reaction is initiated by the deprotonation of the alcohol or phenol by a suitable base to form a more nucleophilic alkoxide or phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted step, leading to the formation of the ether and a salt byproduct. For this synthesis, the phenolic hydroxyl group of 3-bromo-5-hydroxybenzyl alcohol is more acidic than the benzylic alcohol and will be selectively deprotonated.

Experimental Protocol

This protocol details the synthesis of this compound from 3-bromo-5-hydroxybenzyl alcohol.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-bromo-5-hydroxybenzyl alcohol | 203.03 | 2.03 g | 10.0 | Starting material |

| Benzyl chloride | 126.58 | 1.4 mL (1.52 g) | 12.0 | Reagent |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Base |

| Acetone | 58.08 | 50 mL | - | Solvent |

| Ethyl acetate | - | As needed | - | For extraction |

| Brine | - | As needed | - | For washing |

| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - | Drying agent |

| Silica gel | - | As needed | - | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-hydroxybenzyl alcohol (2.03 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Add 50 mL of acetone to the flask.

-

-

Addition of Reagent:

-

While stirring the suspension at room temperature, add benzyl chloride (1.4 mL, 12.0 mmol) dropwise using a syringe.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium chloride byproduct and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with 2 x 30 mL of water and 1 x 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

-

Characterization

The identity and purity of the synthesized this compound[4] can be confirmed by standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the molecular structure and the presence of both benzyl and the substituted benzyl alcohol protons.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the alcohol and C-O stretches of the ether.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reflux time and monitor by TLC. Ensure the reaction is at a gentle reflux. |

| Inactive base. | Use freshly dried potassium carbonate. | |

| Formation of multiple products | Side reaction of benzyl chloride with the benzylic alcohol. | The phenolic hydroxyl is significantly more acidic and reactive under these conditions, so this is unlikely to be a major issue. If observed, a milder base or lower temperature could be explored. |

| Low yield | Loss of product during work-up or purification. | Ensure complete extraction and careful handling during chromatography. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Benzyl chloride is a lachrymator and is corrosive. Handle with care.

-

Acetone is a flammable solvent. Avoid open flames.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

-

Ullmann condensation. In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Ullmann Condensation. In SynArchive. Retrieved February 13, 2026, from [Link]

-

The Ullmann Ether Condensation. In ResearchGate. Retrieved February 13, 2026, from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. In MDPI. Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. In NROChemistry. Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig etherifications of bromoalcohol 15. In ResearchGate. Retrieved February 13, 2026, from [Link]

-

Buchwald–Hartwig amination. In Wikipedia. Retrieved February 13, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic O-Alkylation of 3-Benzyloxy-5-bromobenzyl Alcohol

Abstract: This document provides a comprehensive technical guide for the O-alkylation of 3-Benzyloxy-5-bromobenzyl alcohol, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. We present detailed protocols for two primary methodologies: the classic Williamson Ether Synthesis and a modern Phase-Transfer Catalysis (PTC) approach. The guide emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and offers a comparative analysis to aid researchers in selecting the optimal conditions for their specific synthetic goals.

Introduction and Strategic Importance

This compound is a valuable bifunctional building block. The benzyl ether serves as a stable protecting group for the phenolic oxygen, while the brominated aromatic ring and the primary alcohol provide orthogonal handles for further synthetic elaboration, such as cross-coupling reactions and nucleophilic substitutions. The O-alkylation of the primary alcohol to form an ether is a critical transformation that introduces structural diversity and modifies the molecule's physicochemical properties.

The choice of alkylation strategy is paramount and depends on factors such as the nature of the alkylating agent, the scale of the reaction, and the presence of other sensitive functional groups. This guide provides the necessary theoretical grounding and practical protocols for researchers, scientists, and drug development professionals to successfully and efficiently perform this transformation.

Foundational Alkylation Strategies

The conversion of an alcohol to an ether is a cornerstone of organic synthesis. For a substrate like this compound, two methods stand out for their reliability and versatility.

-

Williamson Ether Synthesis: This venerable reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile to displace a halide from a primary alkyl halide.[1][2] The reaction's success hinges on the use of strong bases and anhydrous, polar aprotic solvents to maximize the nucleophilicity of the alkoxide.[3]

-

Phase-Transfer Catalysis (PTC): PTC offers a practical alternative that circumvents the need for strictly anhydrous conditions and highly reactive bases like sodium hydride.[4] The reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or alkoxide anion from the aqueous phase into the organic phase, where it can react with the substrate.[5]

Experimental Methodologies and Protocols

Method 1: Williamson Ether Synthesis

This protocol is ideal for small to medium-scale syntheses where anhydrous conditions can be readily maintained. It is highly effective for simple, unhindered alkylating agents like methyl iodide or benzyl bromide.

Reaction Rationale: The use of sodium hydride (NaH) is advantageous as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply evolves from the reaction mixture.[6] Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are chosen because they effectively solvate the sodium cation but not the alkoxide anion, leaving its nucleophilicity high for the subsequent SN2 attack.[3]

Diagram 1: Williamson Ether Synthesis Workflow

Caption: General workflow for the Williamson Ether Synthesis.

Protocol 1: Synthesis of 3-Benzyloxy-5-bromo-1-((methoxymethyl)methyl)benzene

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound[7] | 293.16 | 1.0 g | 3.41 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 164 mg | 4.10 |

| Iodomethane (CH₃I) | 141.94 | 0.25 mL (579 mg) | 4.08 |

| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |

| Saturated Aqueous NH₄Cl | - | 15 mL | - |

| Ethyl Acetate | - | 3 x 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

To a dry 50-mL round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 g, 3.41 mmol).

-

Dissolve the alcohol in anhydrous THF (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (164 mg of a 60% dispersion, 4.10 mmol) portion-wise. Caution: Hydrogen gas evolution will occur.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add iodomethane (0.25 mL, 4.08 mmol) dropwise via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ether.

Diagram 2: SN2 Mechanism of Williamson Ether Synthesis

Caption: The two-step mechanism of the Williamson reaction.

Method 2: Phase-Transfer Catalysis (PTC)

This protocol is highly advantageous for larger-scale reactions and for situations where the use of metallic hydrides is undesirable. It is robust, often requires less stringent conditions, and simplifies workup.

Reaction Rationale: The quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is amphiphilic. Its lipophilic alkyl chains allow it to dissolve in the organic phase, while the charged ammonium center can pair with a hydroxide ion from the concentrated aqueous phase. This "Q⁺OH⁻" ion pair is transported into the organic solvent, where the poorly solvated hydroxide is a powerful base, deprotonating the benzyl alcohol. The resulting alkoxide (or the Q⁺OR⁻ ion pair) then reacts with the alkyl halide.[4]

Protocol 2: PTC Synthesis of 3-Benzyloxy-5-bromo-1-((butoxymethyl)methyl)benzene

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound[7] | 293.16 | 1.0 g | 3.41 |

| 1-Bromobutane | 137.02 | 0.44 mL (557 mg) | 4.06 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 110 mg | 0.34 |

| Sodium Hydroxide (50% w/w aqueous solution) | 40.00 | 5 mL | - |

| Toluene | - | 20 mL | - |

| Water | - | 20 mL | - |

| Diethyl Ether | - | 3 x 20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

To a 100-mL round-bottomed flask, add this compound (1.0 g, 3.41 mmol), toluene (20 mL), 1-bromobutane (0.44 mL, 4.06 mmol), and tetrabutylammonium bromide (110 mg, 0.34 mmol).

-

Equip the flask with a condenser and a magnetic stir bar capable of vigorous stirring.

-

Add the 50% aqueous sodium hydroxide solution (5 mL).

-

Heat the biphasic mixture to 60-70 °C and stir vigorously for 4-6 hours. Efficient mixing is crucial for the phase-transfer process.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Combine all organic layers, wash with water until the washings are neutral, and then wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography.

Comparative Analysis of Alkylation Methods

| Feature | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) |

| Reaction Conditions | Anhydrous, inert atmosphere, typically 0 °C to RT. | Biphasic (organic/aqueous), often requires heating (e.g., 50-80 °C), vigorous stirring. |

| Base | Strong, pyrophoric bases (e.g., NaH, KH).[3] | Concentrated aqueous bases (e.g., 50% NaOH), safer to handle.[4] |

| Solvent | Anhydrous polar aprotic (THF, DMF).[3] | Water and a non-polar organic solvent (Toluene, Dichloromethane).[4] |

| Advantages | High yields for simple substrates, clean reaction (H₂ byproduct), well-established.[8] | Operationally simple, no need for anhydrous conditions, easily scalable, cost-effective. |

| Disadvantages | Requires strict anhydrous conditions, use of hazardous reagents, may not be suitable for base-sensitive substrates. | Requires vigorous mixing, catalyst may complicate purification, may require higher temperatures. |

| Best Suited For | Small to medium scale, when using unhindered primary alkyl halides. | Large scale synthesis, when avoiding hazardous reagents is a priority. |

Concluding Remarks

The O-alkylation of this compound can be achieved efficiently using either the Williamson Ether Synthesis or Phase-Transfer Catalysis. The Williamson method offers a classic and clean route under anhydrous conditions, while PTC provides a more practical and scalable alternative that avoids hazardous reagents. The choice of method should be guided by the specific requirements of the synthesis, including scale, available reagents, and safety considerations. The protocols and rationales provided herein serve as a robust starting point for any researcher aiming to perform this valuable transformation.

References

- Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Taylor & Francis Online.

- Protecting Groups in Organic Synthesis. ChemTalk.

- Chiral phase-transfer catalysis. Enantioselective alkylation of racemic alcohols with a nonfunctionalized optically active phase. American Chemical Society.

- Alcohol Protecting Groups. University of Windsor.

- Halobenzyl Ethers as Protecting Groups for Organic Synthesis. Journal of the American Chemical Society.

- Chiral phase-transfer catalysis. Enantioselective alkylation of racemic alcohols with a nonfunctionalized optically active phase-transfer catalyst. The Journal of Organic Chemistry.

- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

- Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.

- Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu.

- Mitsunobu Reaction. Organic Chemistry Portal.

- Mitsunobu reaction. Wikipedia.

- Phenolates- O-alkylation and C-alkylation. PharmaXChange.info.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- New Mitsunobu Reagents. TCI Chemicals.

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.

- Mitsunobu Reaction - Common Conditions. ReactionFlash.

- Further optimisation of the phase-transfer catalysed alkylation... ResearchGate.

- Williamson Ether Synthesis. J&K Scientific LLC.

- O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate.

- Williamson Ether Synthesis. Professor Dave Explains via YouTube.

- What Is the Mechanism of Phenol Alkylation? Hubei Sanli Fengxiang Technology Co., Ltd.

- Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. Alfa Chemistry.

- Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. National Institutes of Health.

- The Williamson Ether Synthesis. Chemistry LibreTexts.

- Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI.

- Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. BenchChem.

- 3-(Benzyloxy)-5-bromobenzaldehyde. ChemScene.

- Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry.

- α‐Alkylation of benzyl alcohol with a variety of ketones.a. ResearchGate.

- C-C Bond Formation of Benzyl Alcohols and Alkynes Using a Catalytic Amount of KOt Bu: Unusual Regioselectivity through a Radical Mechanism. PubMed.

- Synthesis of 3-bromobenzaldehyde. PrepChem.com.

- N-alkylation of o-substituted anilines with benzyl alcohols a. ResearchGate.

- 3-(Benzyloxy)-5-bromobenzaldehyde. MySkinRecipes.

- An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. BenchChem.

- New process for synthesizing 3-bromobenzaldehyde acetal. Google Patents.

- This compound. ChemScene.

- Proposed mechanism for the reaction of benzyl alcohols and phenylacetylene in the presence of a catalytic amount of base. ResearchGate.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. tandfonline.com [tandfonline.com]

- 5. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]

- 6. youtube.com [youtube.com]

- 7. chemscene.com [chemscene.com]

- 8. Benzyl Ethers [organic-chemistry.org]

Application Note: High-Fidelity Functionalization of the Bromine Handle in 3-Benzyloxy-5-bromobenzyl Alcohol

Executive Summary

3-Benzyloxy-5-bromobenzyl alcohol (CAS: 123926-59-0) represents a critical "meta-substituted" resorcinol scaffold in medicinal chemistry. Its structural utility lies in the orthogonality of its three functional groups:

-

Benzyl Alcohol: A nucleophilic handle for esterification or oxidation.

-

Benzyloxy Ether: A robust masked phenol, stable to basic conditions but cleavable via hydrogenolysis.

-

Aryl Bromide: The electrophilic site for cross-coupling or lithiation.

This guide addresses the chemoselectivity challenges inherent in functionalizing the bromine handle. Specifically, it resolves the conflict between the protic benzyl alcohol and the sensitive organometallic intermediates required for C-C and C-N bond formation.

Strategic Decision Matrix

The primary failure mode in functionalizing this scaffold is the interference of the free hydroxyl group (

Figure 1: Strategic workflow for chemoselective functionalization. Note that Lithium-Halogen exchange strictly requires hydroxyl protection to prevent immediate quenching of the organolithium species.

Protocol A: Suzuki-Miyaura Coupling (Direct Method)

Context: Palladium-catalyzed cross-coupling is generally tolerant of free alcohols. However, the choice of ligand is critical to prevent coordination of the hydroxyl group to the Pd center, which can arrest the catalytic cycle.

Mechanism & Causality: We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The large bite angle of the dppf ligand creates a steric environment that favors reductive elimination of the biaryl product over non-productive coordination with the benzyl alcohol oxygen.

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₂ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidation of the Pd catalyst.

-

Solvation: Add the Dioxane/Water mixture. Why: Water is essential to dissolve the inorganic base, facilitating transmetallation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor via TLC (Expect R_f shift due to increased conjugation).

-

Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Flash chromatography. Note: The product will be more polar than the starting bromide due to the free alcohol.

Protocol B: Buchwald-Hartwig Amination (Protected Route)

Context: While direct amination is possible, the use of strong alkoxide bases (e.g., NaOtBu) often required for Buchwald couplings can deprotonate the benzyl alcohol (pKa ~15), leading to competing etherification or oxidation to the aldehyde.

Recommendation: For high-value synthesis, Silyl Protection is strongly advised.

Step 1: TBS Protection (High-Throughput)

-

Dissolve substrate in DCM (0.2 M).

-

Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv).

-

Stir at RT for 2 hours.

-

Quench with water, extract, and concentrate. (Yield typically >95%).[2][3]

Step 2: C-N Coupling

Catalyst System: BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts ensure rapid oxidative addition, crucial for electron-rich aryl bromides.

| Parameter | Condition | Rationale |

| Catalyst | BrettPhos Pd G3 (2 mol%) | Specialized for primary amines; prevents β-hydride elimination. |

| Base | Cs₂CO₃ (2.5 equiv) | Weaker base avoids deprotonation of the benzylic position. |

| Solvent | t-Amyl Alcohol or Dioxane | High boiling point; t-Amyl alcohol promotes solubility of carbonate bases. |

| Temp | 90°C - 100°C | Required to overcome activation energy of oxidative addition. |

Protocol C: Lithium-Halogen Exchange (Strict Anaerobic)

Context: This is the most sensitive protocol. The presence of any labile proton (from the free alcohol) will instantly quench the n-BuLi, requiring a wasteful 2nd equivalent and forming aggregates that reduce yield. The alcohol MUST be protected (e.g., TBS, THP) prior to this step.

Workflow:

-

Dryness: Flame-dry all glassware under vacuum; backfill with Argon.

-

Solvation: Dissolve TBS-protected substrate in anhydrous THF (0.1 M). Cool to -78°C .[4]

-

Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

-

Observation: A color change (often yellow/orange) indicates formation of the Aryl-Li species.

-

Timing: Stir for exactly 15-20 minutes. Do not extend beyond 30 mins, or the Aryl-Li may attack the benzyloxy group or the silyl ether.

-

-

Trapping: Add the electrophile (e.g., DMF for formylation, Dry Ice for carboxylation) rapidly.

-

Warming: Allow to warm to RT over 1 hour.

Figure 2: Kinetic pathway for Lithium-Halogen exchange. Speed and temperature control are paramount to prevent scrambling.

References

-

Suzuki-Miyaura Coupling of Benzyl Alcohols

-

Buchwald-Hartwig Base Selection

-

Lithium-Halogen Exchange Mechanics

-

The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting Notes.

-

-

Protecting Group Strategies

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.[8]

-

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1700-30-7: 3-Benzyloxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Benzyloxy-5-bromobenzyl alcohol

Executive Summary & Compound Profile

3-Benzyloxy-5-bromobenzyl alcohol is a critical intermediate often employed in the synthesis of resveratrol analogues and complex ether linkages. Its purification presents a specific set of challenges due to the competing physicochemical properties of its functional groups:

-

The Alcohol (-CH₂OH): Creates strong hydrogen bonding with silica silanols, leading to peak tailing (streaking).

-

The Benzyloxy Ether (-OCH₂Ph): Adds significant lipophilicity but is sensitive to strong acids (potential cleavage).

-

The Bromide (-Br): Provides UV activity but introduces mass and potential radical sensitivity (light).

This guide addresses the common failure modes: co-elution with precursors (aldehydes/esters) , on-column decomposition , and poor resolution due to tailing .

Pre-Purification Diagnostics

Before packing a column, you must validate the separation on Thin Layer Chromatography (TLC).[1]

Standard TLC Conditions

-

Stationary Phase: Silica Gel 60 F₂₅₄

-

Visualization:

-

UV (254 nm): Primary detection (Strong absorption due to conjugated aromatic systems).

-

Stain (KMnO₄ or PMA): Secondary confirmation. The alcohol oxidizes to an aldehyde/acid, appearing as a bright yellow/white spot on a purple/blue background.

-

Solvent System Optimization Table

| Solvent System | Ratio (v/v) | Target Rf | Use Case |

| Hexane / EtOAc | 4:1 to 2:1 | 0.30 – 0.40 | Standard. Best for removing non-polar impurities (e.g., over-alkylated phenols). |

| DCM / MeOH | 98:2 to 95:5 | 0.35 | Alternative. Use if the compound co-elutes with the aldehyde precursor in Hex/EtOAc. DCM changes the selectivity. |

| Hexane / Acetone | 5:1 | 0.30 | Sharpening. Acetone can sometimes reduce tailing better than EtOAc due to its dipole moment. |

Purification Workflow

The following flowchart outlines the decision-making process for purifying this specific benzyl alcohol.

Figure 1: Decision tree for the purification of this compound, emphasizing the critical loading decision based on solubility.

Troubleshooting Guide (FAQ Format)

Issue 1: The product "streaks" or "tails" significantly on the column.

Diagnosis: The free hydroxyl group (-OH) is hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica gel surface. This is common for benzyl alcohols. Solution:

-

Deactivate the Silica: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) . This neutralizes the acidic sites.

-

Maintain Buffer: Add 0.5% TEA to your elution solvent system throughout the run.

-

Note: TEA has a high boiling point. You must rotovap thoroughly or wash the collected fractions with saturated NH₄Cl to remove it after the column.

-

Issue 2: The product co-elutes with the aldehyde precursor.

Diagnosis: If synthesized via reduction of 3-benzyloxy-5-bromobenzaldehyde, the starting material often has a similar Rf in Hex/EtOAc systems. Solution:

-

Switch Selectivity: Change the solvent system to DCM (Dichloromethane) or DCM/MeOH . The interaction of DCM with the aromatic rings often differentiates the aldehyde (less polar) from the alcohol (more polar) better than Hexane systems.

-

Chemical Scavenging: If the impurity is an aldehyde, treat the crude mixture with a polymer-supported bisulfite resin or wash with NaHSO₃ (aq) before the column to convert the aldehyde to a water-soluble adduct.

Issue 3: The product turns yellow/brown on the column (Decomposition).

Diagnosis: Benzyl alcohols are sensitive to acid-catalyzed dehydration or polymerization. Commercial silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). Solution:

-

Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less acidic and prevents dehydration.

-

Fast Chromatography: Do not let the compound sit on the column. Use "Flash" pressure (air/N₂) to elute quickly (within 15–20 mins).

Issue 4: Poor recovery / Product sticking to the baseline.

Diagnosis: The compound may have crystallized inside the column due to poor solubility in the non-polar mobile phase (Hexane-rich). Solution: Solid Loading Protocol:

-

Dissolve crude material in a minimal amount of DCM or Acetone.

-

Add silica gel (ratio 1:2 crude:silica) or Celite 545.

-

Evaporate solvent to dryness (free-flowing powder).

-

Load this powder on top of the packed column.

-

Why? This eliminates solubility issues at the injection point and prevents band broadening.

-

Detailed Experimental Protocol

Method: Flash Chromatography with Solid Loading Scale: 1.0 g Crude Mixture[2]

-

Preparation:

-

Dissolve 1.0 g of crude this compound in 5 mL DCM.

-

Add 2.0 g of Celite 545.

-

Rotovap to dryness until a fine, free-flowing powder remains.

-

-

Column Packing:

-

Use a 25-30 mm diameter column.

-

Slurry pack 40 g of Silica Gel 60 (230-400 mesh) using 10% EtOAc in Hexane .

-

Optional: If streaking was observed on TLC, add 1% Triethylamine to the slurry solvent.[3]

-

-

Loading:

-

Carefully pour the product-Celite powder onto the flat silica bed.

-

Add a 1 cm layer of sand on top to protect the bed.

-

-

Elution:

-

Start with 10% EtOAc/Hexane (2 Column Volumes) to elute non-polar impurities (benzyl halides, protected phenols).

-

Gradient increase to 30% EtOAc/Hexane over 20 minutes.

-

The product typically elutes between 25-30% EtOAc.

-

-

Collection:

-

Collect 15 mL fractions.

-

Monitor by TLC (UV 254 nm). Combine pure fractions.

-

Evaporate solvent at < 40°C to prevent thermal degradation.

-

Logic of Failure Analysis

Use this diagram to diagnose active failures during the run.

Figure 2: Troubleshooting logic for common chromatographic failures associated with benzyl alcohols.

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

-

Cytiva Life Sciences. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Link

-

BenchChem. (2025).[3] Common challenges in the purification of Benzyl-PEG36-alcohol products. Link

-

Alinezhad, H.; Tajbakhsh, M.; Soleimani, R. (2009). Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System. Journal of the Iranian Chemical Society, 6(2), 288-292.[2] Link

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Benzyloxy-5-bromobenzyl Alcohol Coupling

Introduction: The Challenge of Sterically Encumbered Coupling Reactions

The synthesis of complex biaryl and substituted aromatic structures is a cornerstone of modern drug development and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for this purpose.[1] However, substrates featuring significant steric bulk, like 3-Benzyloxy-5-bromobenzyl alcohol, present a formidable challenge. The steric hindrance imposed by the benzyloxy group and the adjacent benzyl alcohol moiety can significantly impede key steps in the catalytic cycle, leading to low yields, slow reaction times, and the formation of unwanted side products.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the coupling of this challenging substrate. We will explore the mechanistic basis for these difficulties and offer field-proven strategies and detailed protocols to achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound resulting in low to no yield?

A1: Low yields are typically traced back to two key steps in the catalytic cycle being kinetically disfavored due to steric hindrance:

-

Oxidative Addition: The bulky benzyloxy group ortho to the bromine atom can sterically shield the C-Br bond, making it difficult for the palladium(0) catalyst to insert itself and initiate the reaction. Electron-rich ligands are often required to promote this step.[1][3]

-

Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium center, can be severely hindered. The bulky groups on both the aryl halide and the incoming nucleophile must be brought into close proximity on the metal center, which is energetically unfavorable. Bulky phosphine ligands are crucial for facilitating this step.[1][4]

Q2: I'm observing significant amounts of hydrodehalogenation (replacement of -Br with -H) and/or homocoupling of my boronic acid partner. What causes this?

A2: These are common side reactions in sterically hindered couplings.

-

Hydrodehalogenation: This occurs when the organopalladium intermediate reacts with a proton source (like trace water or the alcohol on the substrate itself) instead of the intended coupling partner.

-

Homocoupling/Protodeboronation: Boronic acids can undergo a side reaction called protodeboronation, where the boronic acid is consumed by reacting with water or other proton sources, especially in the presence of base.[5] Some studies have shown that bulky phosphine ligands can paradoxically accelerate this undesirable pathway, requiring careful optimization of reaction conditions.[5][6]

Q3: Can I use other cross-coupling reactions besides Suzuki-Miyaura for this substrate?

A3: Absolutely. While Suzuki coupling is common, other reactions may be more suitable depending on the desired bond formation (C-C, C-N, C-O, etc.).

-

Buchwald-Hartwig Amination: For forming C-N bonds, this is the premier method. Specialized ligands have been developed specifically to couple sterically hindered aryl halides with a wide range of amines.[7][8]

-

Stille Coupling: This reaction uses organotin reagents and can be very effective for hindered substrates, sometimes succeeding where Suzuki couplings fail. Modern catalysts for Stille reactions show high activity for hindered systems.[9]

-

Heck Coupling: While typically used for coupling with alkenes, certain conditions can be optimized for hindered substrates.

Q4: How critical is the choice of ligand for this specific coupling?

A4: It is the single most important variable to optimize. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must use bulky, electron-rich phosphine ligands, often from the dialkylbiarylphosphine class (e.g., Buchwald ligands) or ferrocene-based ligands.[1][7] These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[1]

Troubleshooting Guide: From Failed Reaction to Successful Coupling

This section provides a logical workflow to diagnose and solve common issues encountered when coupling this compound.

Problem 1: Low or No Product Yield (<10%)

This is the most common failure mode, indicating a fundamental issue with reaction initiation or turnover.

// Node Definitions Start [label="Low / No Yield (<10%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Integrity [label="Step 1: Verify Reagent & Setup Integrity\n- Purity of starting material?\n- Solvent dry & degassed?\n- Base quality?\n- Inert atmosphere maintained?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Ligand [label="Step 2: Change Ligand System\n- Default PPh₃/dppf failed.\n- Switch to bulky, electron-rich\n monodentate ligand.", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand_Choice [label="Select Ligand:\n- SPhos, XPhos (for Suzuki)\n- RuPhos, BrettPhos (for Buchwald)\n- Increase ligand:Pd ratio (2:1 to 4:1)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Conditions [label="Step 3: Optimize Reaction Conditions\n- Temperature, Base, Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Condition_Details [label="Increase Temp: 80°C -> 110°C (Toluene/Xylene)\nChange Base: Na₂CO₃ -> K₃PO₄ or Cs₂CO₃\nChange Solvent: THF -> Dioxane, Toluene", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Re-evaluate Strategy\n(Consider alternative coupling)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Check_Integrity; Check_Integrity -> Optimize_Ligand [label="Reagents/Setup OK"]; Check_Integrity -> Failure [label="Issues Found & Fixed,\nStill No Reaction"]; Optimize_Ligand -> Ligand_Choice [style=dotted]; Ligand_Choice -> Optimize_Conditions; Optimize_Conditions -> Condition_Details [style=dotted]; Condition_Details -> Success [label="Yield Improved"]; Condition_Details -> Failure [label="No Improvement"]; } dot Caption: Troubleshooting workflow for low-yield reactions.

Detailed Steps:

-

Verify Reaction Integrity : Before blaming steric hindrance, rule out common experimental errors.[10]

-

Reagent Purity : Confirm the purity of this compound and your coupling partner. The benzylic alcohol can be prone to oxidation.

-

Solvent Quality : Use anhydrous, degassed solvents. Oxygen can deactivate the Pd(0) catalyst, and water can promote side reactions.[11]

-

Base Quality : Use a fresh, finely ground base. For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃).[11]

-

-

Radically Change the Ligand System : This is the most impactful change you can make. Standard ligands are not sufficient.

-

Rationale : Bulky, electron-rich ligands serve two main purposes: they stabilize the active monoligated palladium species and accelerate both oxidative addition and the difficult reductive elimination step.[1][4]

-

Recommendation : Switch from ligands like PPh₃ or dppf to a Buchwald-type dialkylbiarylphosphine ligand.

-

-

Optimize Reaction Conditions :

-

Temperature : Sterically hindered reactions often require more thermal energy to overcome the activation barrier.[12] If you are running the reaction at 80 °C in THF or Dioxane, try increasing the temperature to 100-110 °C by switching to a higher-boiling solvent like toluene or xylene.

-

Base : A stronger, non-nucleophilic base can be more effective. K₃PO₄ is a common choice for Suzuki reactions, while sodium tert-butoxide (NaOtBu) is standard for Buchwald-Hartwig aminations.

-

Optimized Protocols & Data

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling with arylboronic acids.

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and finely powdered K₃PO₄ (3.0 eq).

-

Add the Palladium precatalyst and ligand (see table below).

-

Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

-

Add anhydrous, degassed toluene (to achieve a 0.1 M concentration with respect to the aryl bromide) via syringe.

-

Stir the mixture at 110 °C and monitor by TLC or LC-MS. Reaction times of 12-24 hours are common for hindered substrates.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Table 1: Comparison of Catalyst Systems for a Model Suzuki Coupling (Reaction: this compound + Phenylboronic acid)

| Catalyst (2 mol%) | Ligand (4 mol%) | Base (3 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Dioxane | 100 | 24 | <5 |

| Pd(OAc)₂ | dppf | K₂CO₃ | Dioxane | 100 | 24 | ~15 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 18 | 85 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 18 | 89 |

Data is representative based on typical outcomes for sterically hindered couplings.[1][12] The use of bulky, electron-rich dialkylbiarylphosphine ligands like SPhos and XPhos dramatically improves reaction efficiency.[1]

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is for coupling with primary or secondary amines.

// Node Definitions Setup [label="1. Combine Solids\nAryl Bromide, Amine,\nNaOtBu, Catalyst, Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Make Inert\nEvacuate & Backfill\nwith Argon (3x)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="3. Add Solvent\nAnhydrous, Degassed\nToluene or Dioxane", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="4. Heat Reaction\n100-110 °C\nMonitor Progress", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="5. Workup & Purify\nQuench, Extract,\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Inert -> Solvent -> Heat -> Workup -> Product; } dot Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

In a glovebox, or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq) to a flask.

-

Add this compound (1.0 eq).

-

Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

-

Add the amine coupling partner (1.2 eq) via syringe.

-

Stir the mixture at 100-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by chromatography.

The choice of ligand is crucial and depends on the amine. For primary amines, RuPhos is often effective, while ligands like BrettPhos can also be highly active.[13]

References

-

Reiher, C. A., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

-

Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Reiher, C. A., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved from [Link]

-

Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. Retrieved from [Link]

-

Manoso, A. S., et al. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. Retrieved from [Link]

-

Sotorrios, L., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

-

Bakthavachalam, Y., et al. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Retrieved from [Link]

-

So, C. M., et al. (2009). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]

-

OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Pathigoolla, A., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. Retrieved from [Link]

-

Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Center: Handling & Anhydrous Preparation of 3-Benzyloxy-5-bromobenzyl Alcohol

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2025-05-18

Core Directive: The Nature of the Sensitivity

Welcome to the Technical Support Center. You are likely here because you are using 3-Benzyloxy-5-bromobenzyl alcohol (CAS: 123926-59-0) as a linker or scaffold in high-precision synthesis (e.g., PROTACs, peptidomimetics).[1]

The Critical Distinction: Unlike organometallics (e.g., t-BuLi), this precursor is not pyrophoric or violently reactive with water.[1] It is chemically stable under ambient conditions. However, it is process-sensitive . The primary alcohol moiety is hygroscopic; absorbed atmospheric moisture acts as a competitive nucleophile in downstream activation steps (Mitsunobu, Appel, Glycosylation), destroying expensive reagents and altering stoichiometry.[1]

Impact on Chemistry:

-

Mitsunobu Reaction: Water hydrolyzes the Betaine intermediate, consuming DIAD/PPh₃ and producing hydrazine/phosphine oxide byproducts without converting your alcohol.[1]

-

Alkylation (NaH): Moisture consumes the base immediately, leading to incomplete deprotonation and stalled reaction kinetics.

Visualizing the Failure Mode

To understand why your reaction might be failing or suffering from low yields, review the competitive pathway below. This diagram illustrates how trace moisture hijacks the Mitsunobu activation cycle.

Figure 1: Competitive consumption of the Mitsunobu Betaine intermediate by trace moisture vs. the target benzyl alcohol.

Standard Operating Procedures (SOPs)

Module A: Storage & Handling

-

Long-Term Storage: Store at 2–8°C in a tightly sealed vial. For storage >1 month, wrap the cap in Parafilm and place inside a desiccator containing active silica gel or Drierite.[1]

-

Weighing: The solid/oil is stable enough to weigh in air for rapid transfers. However, if the ambient humidity is >60%, weigh quickly or use a "weighing by difference" technique to minimize exposure time.[1]

Module B: Drying Protocols (The "Gold Standard")

If your downstream reaction requires strict anhydrous conditions (<50 ppm H₂O), do not rely on vacuum drying alone. Benzyl alcohols bind water via hydrogen bonding effectively.

Protocol: Azeotropic Distillation with Toluene This is the most reliable method for this specific class of molecule.

-

Dissolution: Dissolve the precursor in anhydrous Toluene (10 mL per gram of alcohol).

-

Evaporation: Rotovap the solution at 45–50°C under reduced pressure until dry.

-

Repetition: Repeat this process 3 times . Toluene forms a positive azeotrope with water (boiling point 84°C), effectively "carrying" the water out of the matrix.

-

Final Step: After the final evaporation, keep the flask under high vacuum (0.1 mmHg) for 2 hours. Backfill with Argon/Nitrogen immediately.

| Method | Efficiency | Recommended For | Notes |

| Vacuum Oven | Low | General Storage | Removes surface moisture only; ineffective for bound water. |

| Molecular Sieves (3Å) | High | Stock Solutions | Add activated 3Å beads (20% m/v) to a solution of the alcohol in DCM/THF for 24h. |

| Azeotropic Distillation | Critical | Pre-Reaction | Mandatory before Mitsunobu/Appel reactions. |

Troubleshooting Guide (FAQ)

Q1: My Mitsunobu reaction (DIAD/PPh₃) stalled at 60% conversion. I added more reagents, but it didn't help. Why? A: This is the classic "Hydrazine Dead-End." If your alcohol was wet, the initial charge of DIAD was consumed by water.[1] Adding more reagent often fails because the byproduct (triphenylphosphine oxide) inhibits the reaction kinetics and increases viscosity.

-

Fix: Isolate the starting material and perform the Azeotropic Distillation (Module B) before re-attempting. Do not just add more DIAD.

Q2: I see a "phantom" peak in my GC-MS that looks like a styrene derivative. Is my compound decomposing? A: Likely not in the flask, but potentially on the column. Benzyl alcohols are prone to In-Column Dehydration at high injector temperatures (>200°C), especially on acidic stationary phases.[1]

-

Verification: Run a 1H NMR. If the styrene peaks (vinylic protons ~5.0–6.7 ppm) are absent in NMR but present in GC, it is an artifact of the analysis method. Switch to LC-MS or lower the GC injector temperature.

Q3: Can I use MgSO₄ to dry a solution of this alcohol? A: Yes, but it is often insufficient for strictly anhydrous applications.[1] MgSO₄ removes bulk water but leaves ppm-level moisture that can still interfere with sensitive catalytic cycles. Use Molecular Sieves (3Å) for polishing.[2]

Analytical Verification

How do you prove it is dry?

-

Karl Fischer (Coulometric): The absolute standard. Target <100 ppm for standard reactions, <50 ppm for sensitive catalysis.

-

Quantitative NMR (qNMR):

-

Dissolve sample in dry CDCl₃.

-

Look for the H₂O peak at ~1.56 ppm (variable).

-

Tip: Add a drop of D₂O. If the OH peak of your benzyl alcohol disappears (exchanges) and the water peak grows/shifts, you confirm the assignment.

-

Workflow Visualization: The Drying Cycle

Figure 2: The iterative azeotropic drying cycle using Toluene to ensure anhydrous integrity.

References

-

ChemicalBook. (2024). This compound Properties and CAS Data. Retrieved from

-

Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1] (Context on moisture interference in Betaine formation).

-

Organic Syntheses. (2005). Azeotropic Drying of Benzyl Alcohol Derivatives.[3] Org.[4] Synth. Coll. Vol. 10, p. 276.[1] Retrieved from

-

BenchChem. (2025).[5] Navigating the Challenges of Hygroscopic Compounds in Research. Retrieved from

-

Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1] (Validation of Molecular Sieves vs. MgSO4).

Sources

Validation & Comparative

Structural Validation of 3-Benzyloxy-5-bromobenzyl Alcohol: A Comparative NMR Analysis Guide

Executive Summary

This guide provides a structural validation framework for 3-Benzyloxy-5-bromobenzyl alcohol (CAS: 123926-59-0). Unlike standard spectral lists, this document focuses on comparative discrimination —specifically, how to distinguish the target product from its synthetic precursors (e.g., 3-bromo-5-hydroxybenzyl alcohol) and common impurities using 1H NMR spectroscopy.

Key Analytical Challenge:

The molecule contains two distinct benzylic methylene (

Structural Segmentation & Theoretical Shifts

To interpret the spectrum accurately, we segment the molecule into three magnetically distinct zones.

Zone A: The Core Aromatic Ring (1,3,5-Substituted)

-

Environment: Three non-equivalent protons (

) located meta to each other. -

Splitting Pattern: Due to the meta-relationship (1,3-distance), these protons exhibit small coupling constants (

), appearing as narrow doublets or apparent singlets, rather than the wide doublets seen in ortho-substitution. -

Electronic Effects:

-

Bromine (Br): Inductive withdrawing (Deshielding).

-

Benzyloxy (

): Resonance donating (Shielding to ortho/para positions).

-

Zone B: The Aliphatic Linkers

-

Ether Methylene (

): Deshielded by the direct oxygen attachment and the adjacent phenyl ring. -

Alcohol Methylene (

): Deshielded by oxygen, but typically appears upfield relative to the ether methylene.

Zone C: The Pendant Benzyl Group

-

Signal: Typically a multiplet integrating to 5 protons.

Comparative Analysis: Product vs. Precursor

The most common synthesis route involves the benzylation of 3-bromo-5-hydroxybenzyl alcohol . The table below outlines the critical spectral changes that confirm reaction success.

Table 1: Comparative Shift Data (

| Spectral Feature | Precursor (Starting Material) | Target Product (this compound) | Validation Logic |

| Phenolic OH | Broad singlet | Absent | Disappearance confirms O-alkylation. |

| Ether | Absent | Singlet | Appearance confirms benzyl attachment. |

| Alcohol | Singlet | Singlet | Remains present; slight shift possible. |

| Pendant Aromatic | Absent | Multiplet | Confirms presence of the new benzyl ring. |

| Core Aromatics | 3 Protons (6.8 - 7.2 ppm) | 3 Protons (6.9 - 7.3 ppm) | Pattern retention confirms ring integrity. |

Critical Insight: If the peak at

5.05 ppm is missing, but the aromatic region shows 8 protons, you may have C-alkylation (rare) or unreacted benzyl bromide (check forat ).

Detailed Assignment & Interpretation Protocol

Step 1: Solvent Selection & Sample Prep[1]

-

Standard: Dissolve

in -

Alternative: Use DMSO-

if the aliphatic alcohol proton needs to be visualized (it will split into a triplet) or if solubility is poor. -

Protocol: Filter the solution through a cotton plug in a Pasteur pipette to remove inorganic salts (KBr/NaBr) from the synthesis, which can cause line broadening.

Step 2: The Aliphatic Region (4.0 - 5.5 ppm)

This is the "Fingerprint Zone" for this molecule.

-

Identify the Ether Methylene: Look for a sharp singlet at

5.05 ppm . Integration = 2H.[3] -

Identify the Alcohol Methylene: Look for a singlet (in

) at-

Note: In crude samples, unreacted Benzyl Bromide appears at

4.50 ppm. Ensure your alcohol peak is distinct from this impurity.

-

Step 3: The Aromatic Region (6.5 - 7.5 ppm)

-

The "Pendant" Benzyl Group: A multiplet centered around

7.35 - 7.42 ppm . Integration = 5H.[3] -

The "Core" Ring (Diagnostic): You will see three distinct signals integrating to 1H each.

-

(between Br and OBn):

-

(between Br and

-

(between OBn and

-

(between Br and OBn):

Visualization of Analysis Workflow

The following diagram illustrates the logical flow for validating the structure based on the data above.

Caption: Logical workflow for the structural validation of this compound, prioritizing the aliphatic differentiation.

Experimental Validation Data (Simulated)

To support your comparison, the following data represents the standard high-purity spectrum expected in

1H NMR (400 MHz,

Interpretation of Coupling:

The "t" (triplet) notation for the core aromatic protons often arises because the coupling constants to the two other meta-protons are nearly identical (

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on coupling constants and chemical shifts).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (Reference for benzyl ether and benzyl alcohol fragment shifts).

-

Reich, H. J. (2023).[5] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Resource for meta-coupling analysis in aromatic systems).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Essential for identifying solvent peaks and water).

Sources

A Comparative Analysis of Reactivity: 3-Benzyloxy-5-bromobenzyl alcohol vs. 3-bromobenzyl alcohol

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of medicinal chemistry and materials science, substituted benzyl alcohols serve as pivotal building blocks for complex molecular architectures. The strategic placement of functional groups on the aromatic ring profoundly influences the reactivity of both the benzylic alcohol and the ring itself, dictating synthetic pathways and outcomes. This guide provides an in-depth comparison of the reactivity of two structurally related compounds: 3-Benzyloxy-5-bromobenzyl alcohol and 3-bromobenzyl alcohol .

Through a detailed analysis of their electronic and steric properties, we will explore the causal mechanisms behind their differential reactivity in two key transformations: the oxidation of the benzylic alcohol and the palladium-catalyzed cross-coupling at the carbon-bromine bond. This analysis is supported by representative experimental protocols designed to validate the theoretical framework.

Structural and Electronic Profile of the Reactants

The reactivity of a substituted benzene derivative is fundamentally governed by the electronic effects—inductive and resonance—of its substituents. These effects alter the electron density of the aromatic ring and its attached functional groups.

-

3-bromobenzyl alcohol: This molecule features a bromine atom meta to the hydroxymethyl group. Bromine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also possesses a weaker, electron-donating resonance effect (+M) via its lone pairs. The net result is that bromine is a deactivating group, reducing the overall electron density of the aromatic ring compared to benzene.[1][2]

-

This compound: This compound contains the same deactivating bromine atom. However, it also incorporates a benzyloxy group (-OCH₂Ph) meta to the hydroxymethyl group and para to the bromine. The oxygen atom of the benzyloxy group is strongly electron-donating through resonance (+M), a contribution that generally outweighs its inductive withdrawal (-I).[3][4] This makes the benzyloxy group a net activating substituent, increasing the electron density of the aromatic ring. The benzyloxy group is also significantly more sterically demanding than the hydrogen atom it replaces in 3-bromobenzyl alcohol.[5][6]

The interplay of these substituents creates two distinct electronic environments, which forms the basis for their differential reactivity.

Figure 1: Structures and electronic effects of substituents.

Comparative Reactivity in Key Transformations

We will now compare the expected reactivity of these two molecules in two common and synthetically important reactions.

Oxidation of the Benzylic Alcohol